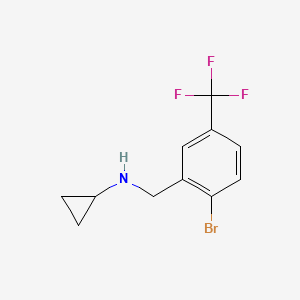
(e/z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile: is a chemical compound characterized by its unique structure, featuring a double bond with geometric isomerism (E/Z notation) and a phenyl ring substituted with trifluoromethyl and fluorine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile typically involves the following steps:
Starting Materials: : The synthesis begins with 2-(trifluoromethyl)-4-fluorobenzaldehyde as the starting material.
Condensation Reaction: : The aldehyde group is reacted with malononitrile in the presence of a base (e.g., potassium carbonate) to form an intermediate cyanoacetate.
Dehydration: : The intermediate undergoes dehydration to form the final product, This compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
(E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions can convert the cyano group to amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used for reduction.
Substitution: : Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for substitution reactions.
Major Products Formed
Oxidation: : Trifluoromethyl-substituted carboxylic acids or ketones.
Reduction: : Trifluoromethyl-substituted amines.
Substitution: : Brominated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
(E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Medicine: : Potential use in the development of pharmaceuticals, particularly in the design of new drugs with enhanced properties.
Industry: : Application in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which (E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the fluorine atom influences its electronic properties. These interactions can modulate biological processes and lead to desired outcomes in various applications.
Comparación Con Compuestos Similares
(E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile: can be compared with other similar compounds, such as 3-(2-(Trifluoromethyl)-4-fluorophenyl)-propionitrile and 3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylamide . The presence of the acrylonitrile group in the compound provides unique reactivity and properties compared to these similar compounds.
List of Similar Compounds
3-(2-(Trifluoromethyl)-4-fluorophenyl)-propionitrile
3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylamide
3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylic acid
Propiedades
IUPAC Name |
(E)-3-[4-fluoro-2-(trifluoromethyl)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4N/c11-8-4-3-7(2-1-5-15)9(6-8)10(12,13)14/h1-4,6H/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBRQIWOFDVYOP-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C=CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)/C=C/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Nitrophenyl)amino]butanedioic acid](/img/structure/B7936472.png)









